1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene
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Overview
Description
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H2Br2F3I It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, iodine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving halogenation and trifluoromethylation reactions. One common method involves the bromination of 2-iodo-4-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-iodo-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, facilitating the formation of various products through substitution, oxidation, and reduction mechanisms. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine and iodine atoms provide sites for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
1,5-Dibromo-2-iodo-4-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine and iodine atoms provide versatile sites for further functionalization .
Properties
Molecular Formula |
C7H2Br2F3I |
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Molecular Weight |
429.80 g/mol |
IUPAC Name |
1,5-dibromo-2-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2F3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H |
InChI Key |
PSJZKSQGBKQZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Br)C(F)(F)F |
Origin of Product |
United States |
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